![molecular formula C22H30FNO B1241332 (+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol](/img/structure/B1241332.png)
(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol is a 4-aryl-5-(2-hydroxyalkyl)pyridine derivative used as a glucagon receptor antagonist. It has a role as a glucagon receptor antagonist.
Aplicaciones Científicas De Investigación
Synthesis of Antagonists and Modulators : This compound serves as an intermediate in the synthesis of a CCR5 chemokine receptor antagonist, which offers potential protection against HIV infection. It is also involved in the synthesis of an antimalarial drug and a γ-secretase modulator necessary for the treatment of Alzheimer's disease (ChemChemTech, 2022).
Key Intermediate in Drug Development : It is a crucial intermediate in the preparation of PF-2341066, a potent inhibitor of c-Met/ALK currently in clinical development (Tetrahedron-asymmetry, 2010).
Enantioselective Synthesis and Crystallography : Studies have been conducted on the enantioselective synthesis and crystal structure of this compound and related derivatives. These studies focus on understanding the properties and behaviors of these compounds in different conditions (The Open Crystallography Journal, 2008).
Biocatalytic Preparation : Research has explored efficient biocatalytic methods for preparing optically pure forms of related compounds. These studies emphasize the importance of enantioselectivity and potential industrial applications (Catalysts, 2019).
Kinetic Resolution and Catalysis : The compound has been used in studies focusing on kinetic resolution of secondary alcohols catalyzed by chiral derivatives. These findings have implications in synthetic chemistry and drug synthesis (Journal of the American Chemical Society, 2012).
Chemosensor Development : Research has been conducted on developing chemosensors using derivatives of this compound, indicating potential applications in environmental and medicinal detection (Chinese Journal of Spectroscopy Laboratory, 2012).
Propiedades
Nombre del producto |
(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol |
|---|---|
Fórmula molecular |
C22H30FNO |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
(1R)-1-[4-(4-fluorophenyl)-2,6-di(propan-2-yl)-5-propylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C22H30FNO/c1-7-8-18-20(16-9-11-17(23)12-10-16)19(15(6)25)22(14(4)5)24-21(18)13(2)3/h9-15,25H,7-8H2,1-6H3/t15-/m1/s1 |
Clave InChI |
XPINZAYSUKBJNK-OAHLLOKOSA-N |
SMILES isomérico |
CCCC1=C(C(=C(N=C1C(C)C)C(C)C)[C@@H](C)O)C2=CC=C(C=C2)F |
SMILES canónico |
CCCC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



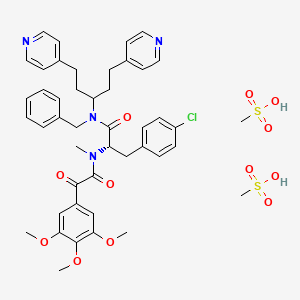
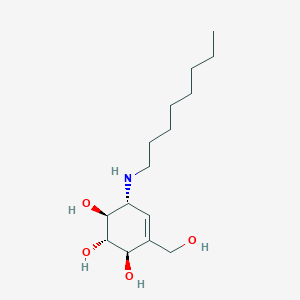
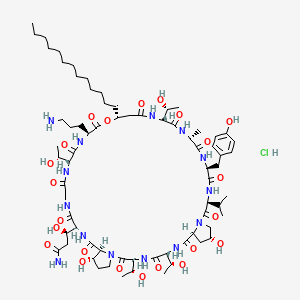
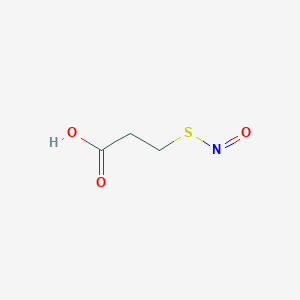
![(1R,2S,4S,7S,8S,9S,10R,11S,12S,13R,17R,18S)-8,10-dihydroxy-1,5,9,18-tetramethyl-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docosa-5,14(19)-dien-15-one](/img/structure/B1241253.png)
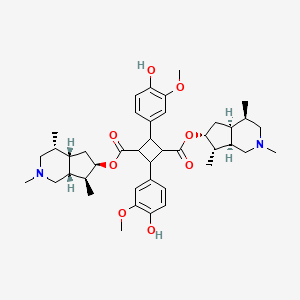
![(2S)-2-[(3S,6S,9Z,12S,15S,18S,21S,24R,27S)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-[(1S)-2-chloro-1-hydroxyethyl]-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-[(1S)-1-hydroxyethyl]-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1241255.png)
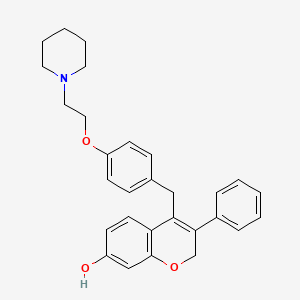
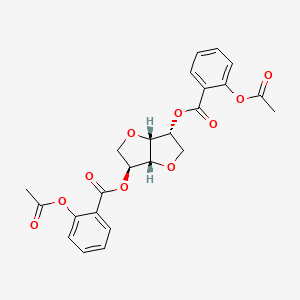
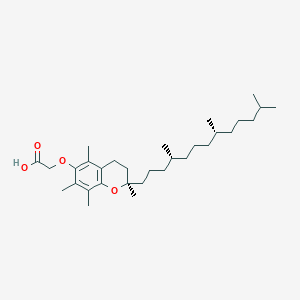
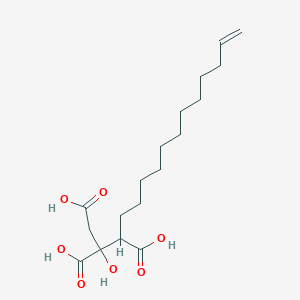

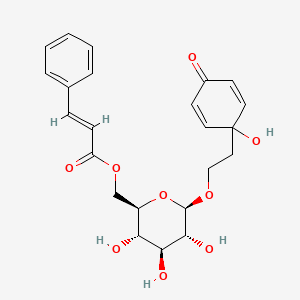
![4-chloro-N-[4-[3-(methylthio)anilino]-4-oxobutyl]benzamide](/img/structure/B1241269.png)